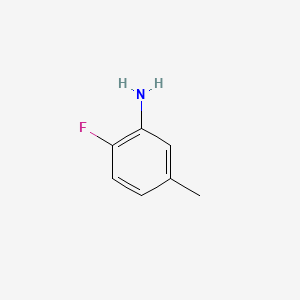

2-Fluoro-5-methylaniline

Übersicht

Beschreibung

The compound 2-Fluoro-5-methylaniline is a fluorinated aromatic amine with potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss 2-Fluoro-5-methylaniline, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and application of 2-Fluoro-5-methylaniline.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is well-documented in the provided papers. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could potentially be adapted for the synthesis of 2-Fluoro-5-methylaniline . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate is reported, which demonstrates the feasibility of introducing fluorine and amino groups into aromatic compounds .

Molecular Structure Analysis

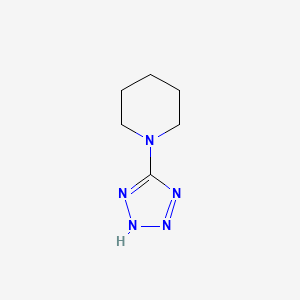

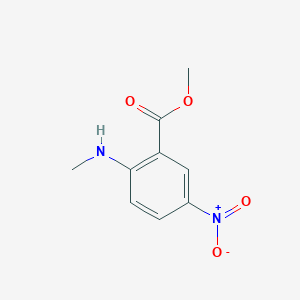

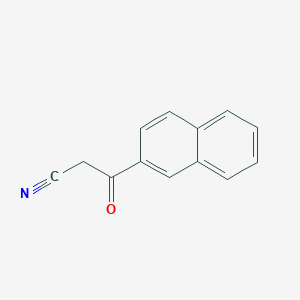

The molecular structure of 2-Fluoro-5-methylaniline would consist of a benzene ring with a fluorine atom and a methyl group attached to the second and fifth positions, respectively, and an amine group attached to the ring. The papers discuss the synthesis and properties of similar fluorinated aromatic compounds, which often exhibit unique electronic and steric properties due to the presence of the fluorine atom .

Chemical Reactions Analysis

The chemical reactivity of fluorinated anilines can be inferred from the studies. For example, the activated fluorophenyl-amine reaction described in one paper could be relevant for further functionalization of 2-Fluoro-5-methylaniline . The nucleophilic substitution reactions involving fluorinated compounds, as well as the potential for creating nucleotide probes, are also of interest .

Physical and Chemical Properties Analysis

Fluorinated aromatic compounds often have distinct physical and chemical properties, such as increased stability and altered electronic characteristics. The papers suggest that the introduction of fluorine into aromatic compounds can significantly affect their binding affinities and reactivity, which would be relevant for 2-Fluoro-5-methylaniline . The synthesis of methyl 2-amino-5-fluorobenzoate also provides insights into the potential properties of 2-Fluoro-5-methylaniline, such as its melting point, solubility, and spectroscopic characteristics .

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis : As a fluorinated building block, 2-Fluoro-5-methylaniline could be used in the synthesis of complex organic molecules. The presence of both a fluorine atom and an amine group could make it a valuable intermediate in multi-step synthesis procedures .

-

Biochemical Research : Fluorinated compounds like 2-Fluoro-5-methylaniline are often used in biochemical research, including the development of new imaging agents for use in techniques like MRI and PET scans .

-

Environmental Science : Fluorinated compounds are often studied in environmental science due to their persistence in the environment. 2-Fluoro-5-methylaniline could potentially be used in studies looking at the environmental impact and degradation pathways of fluorinated compounds .

-

Analytical Chemistry : 2-Fluoro-5-methylaniline could potentially be used as a standard or reagent in analytical chemistry, helping to identify or quantify other substances .

-

Material Science : In material science, fluorinated compounds are often used to create materials with unique properties, such as high stability, resistance to degradation, or specific optical properties. 2-Fluoro-5-methylaniline could potentially be used in the development of such materials .

-

Nuclear Medicine : Fluorinated compounds are often used in nuclear medicine, particularly in the development of radiotracers for positron emission tomography (PET) scans .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMXZNVAJNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294557 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylaniline | |

CAS RN |

452-84-6 | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 452-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)